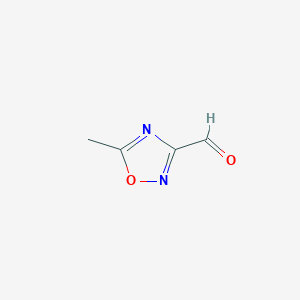

5-Methyl-1,2,4-oxadiazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2,4-oxadiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3-5-4(2-7)6-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTWTWNMQUXTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1,2,4 Oxadiazole 3 Carbaldehyde and Its Structural Analogs

Established Strategies for 1,2,4-Oxadiazole (B8745197) Ring Construction

The formation of the 1,2,4-oxadiazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a 5-methyl-3-substituted-1,2,4-oxadiazole, methods beginning with acetamidoxime (B1239325) are particularly relevant.

The most prevalent and versatile method for synthesizing 1,2,4-oxadiazoles is the condensation of an amidoxime (B1450833) with a carboxylic acid or its derivative, followed by a cyclodehydration step. researchgate.net This pathway is considered a [4+1] approach, where four atoms of the ring are supplied by the amidoxime and one by the acylating agent. chim.it To obtain a 5-methyl-1,2,4-oxadiazole (B8629897), acetamidoxime serves as the key precursor.

The process typically occurs in two stages: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole. mdpi.com A variety of acylating agents and coupling reagents can be employed, including acid chlorides, anhydrides, and carboxylic acids activated in situ. nih.govrjptonline.org The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) is common for facilitating the reaction between amidoximes and carboxylic acids. nih.gov

Modern advancements have introduced one-pot procedures that streamline this process. For instance, the Vilsmeier reagent has been shown to activate both the carboxylic acid for the initial O-acylation and the subsequent cyclocondensation of the intermediate. mdpi.comnih.gov Similarly, superbase media such as NaOH/DMSO can facilitate the one-pot synthesis from amidoximes and esters at room temperature. nih.gov

Table 1: Selected Reagents and Conditions for Amidoxime-Based 1,2,4-Oxadiazole Synthesis

| Amidoxime Precursor | Acylating Agent / Carboxylic Acid | Coupling/Activating Agent | Solvent | Conditions | Ref |

|---|---|---|---|---|---|

| Aromatic Amidoximes | Aromatic Acids | EDC·HCl | Dichloromethane | 0-30 °C, then 110 °C | nih.gov |

| Benzamidoxime | 3-Aryl-acryloyl chlorides | - | Dichloromethane | Room Temp, then MW | nih.gov |

| Aryl Amidoximes | Methyl 2-chloro-2-oxoacetate | - | - | Reflux | nih.gov |

| Various Amidoximes | Carboxylic Acids | Vilsmeier Reagent | Dichloromethane | Room Temp | mdpi.comnih.gov |

| 4-Substituted Aryl Amidoximes | Carboxylic Acid Esters | NaOH (superbase) | DMSO | Room Temp | nih.gov |

| N-hydroxy benzamidines | Chloroacetic acid | - | - | - | rjptonline.org |

An alternative major strategy for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.itrjptonline.org This method is complementary to the amidoxime pathway, as the substituent from the starting nitrile (R-C≡N) becomes attached to the C5 position of the resulting oxadiazole, whereas in the amidoxime route, it is attached to the C3 position.

Nitrile oxides are typically generated in situ from precursor molecules like hydroximoyl chlorides (by dehydrochlorination with a base) or from α-nitroketones. rjptonline.orgorganic-chemistry.org The subsequent reaction with a dipolarophile, in this case a nitrile (R'-C≡N), forms the heterocyclic ring. For the synthesis of a 5-methyl substituted analog, acetonitrile (B52724) could serve as the dipolarophile. A significant challenge in this approach can be the dimerization of the nitrile oxide, which can lead to furoxan byproducts. nih.gov However, one-pot methods have been developed to mitigate this issue. rjptonline.org

An iron(III) nitrate-mediated process provides a pathway to 3-acyl-1,2,4-oxadiazoles through the nitration of alkynes to form α-nitroketones, which then dehydrate to nitrile oxides for the cycloaddition step. organic-chemistry.org

More recently, oxidative cyclization methods have emerged as a powerful tool for 1,2,4-oxadiazole synthesis. mdpi.com These reactions involve the formation of the critical N–O bond via an oxidative process, often under mild conditions. nih.gov This approach can start from various precursors, such as N-acyl amidines or N-benzyl amidoximes. mdpi.com

For example, N-acyl amidines can be cyclized using N-bromosuccinimide (NBS) as an oxidant, proceeding through an N-bromination intermediate followed by dehydrobromination to form the N–O bond. nih.gov Similarly, N-benzyl amidoximes can be converted to 1,2,4-oxadiazoles using oxidizers like NBS or iodine in the presence of a base. mdpi.comnih.gov Copper-catalyzed cascade reactions have also been reported, enabling the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. mdpi.comnih.gov

Table 2: Examples of Oxidative Cyclization Methods for 1,2,4-Oxadiazole Synthesis

| Starting Material | Oxidant / Catalyst | Base / Additive | Typical Yields | Ref |

|---|---|---|---|---|

| N-acyl amidines | N-Bromosuccinimide (NBS) | - | 91-99% | nih.gov |

| N-benzyl amidoximes | N-Bromosuccinimide (NBS) | DBU | 54-84% | mdpi.comnih.gov |

| N-benzyl amidoximes | Iodine (I₂) | K₂CO₃ | 50-80% | mdpi.comnih.gov |

| Amidines and Methylarenes | Copper Catalyst | - | Moderate to Good | mdpi.comnih.gov |

Targeted Synthesis of 5-Methyl-1,2,4-Oxadiazole-3-carbaldehyde Precursors and Derivatives

The synthesis of the specific target molecule, this compound, or its direct precursors requires careful selection of starting materials that introduce the required methyl and carbaldehyde (or a protected equivalent) functionalities at the C5 and C3 positions, respectively.

Carboxylic acid hydrazides are primary precursors for the synthesis of 1,3,4-oxadiazoles through condensation with carboxylic acids followed by dehydrative cyclization. nih.govresearchgate.netresearchgate.net However, they can also serve as versatile starting points in multi-step syntheses targeting 1,2,4-oxadiazoles.

A key transformation is the conversion of a carboxylic acid hydrazide into a different reactive intermediate required for 1,2,4-oxadiazole synthesis. For instance, a hydrazide can be converted into the corresponding carboxylic acid, which can then be used as the acylating agent in the amidoxime-based cyclization pathway described in section 2.1.1. researchgate.net Alternatively, acid hydrazides can be subjected to hydrazinolysis to generate intermediates that are then cyclized into other heterocyclic systems, which can be further modified. acs.org For example, the reaction of an acid hydrazide with carbon disulfide leads to a 1,3,4-oxadiazole-2-thione, which can then be converted to an amino-1,2,4-triazole-3-thiol, demonstrating the utility of hydrazides in accessing a variety of heterocyclic cores. acs.org

Nitriles are fundamental building blocks in 1,2,4-oxadiazole synthesis. Acetonitrile (CH₃CN) is a direct and commercially available precursor for the 5-methyl group of the target compound. It can be converted to acetamidoxime via reaction with hydroxylamine (B1172632), providing the key C5-N1-C(CH₃)-N2-O fragment for the amidoxime cyclization pathway. rjptonline.org Alternatively, acetonitrile can act as the C-N component in a 1,3-dipolar cycloaddition reaction to install the 5-methyl substituent. organic-chemistry.org One-pot reactions starting from nitriles, hydroxylamine, and an aldehyde or another carboxylic acid equivalent are efficient methods for producing 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.orgrsc.org

Acetophenone analogues are valuable in the synthesis of structural variants where an aryl group is desired at the C3 or C5 position. For instance, substituted benzonitriles (which can be derived from acetophenones) are routinely converted to the corresponding N-hydroxybenzamidines (amidoximes). rjptonline.org These aryl amidoximes can then be reacted with an appropriate acylating agent to yield 3-aryl-1,2,4-oxadiazoles. This highlights the modularity of these synthetic routes, allowing for the creation of diverse libraries of compounds by varying the nitrile and carboxylic acid components. rjptonline.org

Multi-Component and One-Pot Reaction Strategies

The synthesis of the 1,2,4-oxadiazole ring system, a key structural motif in medicinal chemistry, has been significantly advanced by the development of multi-component reactions (MCRs) and one-pot procedures. researchgate.net These strategies enhance efficiency by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. researchgate.netnih.gov

One-pot syntheses for 3,5-disubstituted 1,2,4-oxadiazoles often commence from readily available starting materials like nitriles and carboxylic acids. acs.org For instance, a procedure optimized for parallel chemistry involves the in situ formation of an amidoxime from a nitrile and hydroxylamine, which is then acylated by a carboxylic acid and subsequently cyclized under heat. acs.org Another approach utilizes the reaction between amidoximes and β-keto esters under solvent-free microwave conditions to produce 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles. researchgate.net The Vilsmeier reagent has also been employed to facilitate a one-pot reaction from nitriles and carboxylic acids at room temperature, activating the carboxylic acid for acylation and promoting the final cyclocondensation. nih.govmdpi.comnih.gov

More complex MCRs have been designed to generate highly functionalized oxadiazoles (B1248032). A four-component reaction has been reported for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, involving (N-isocyanimino)triphenylphosphorane, a primary or secondary amine, a carboxylic acid, and an aldehyde. jchemrev.com While this produces the 1,3,4-isomer, the principles of MCRs are broadly applicable in heterocyclic chemistry for generating structural diversity. researchgate.netnih.gov These one-pot and multi-component methods represent powerful tools for efficiently constructing libraries of oxadiazole derivatives for further study. nih.gov

Table 1: Overview of Selected One-Pot Syntheses for 1,2,4-Oxadiazoles

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nitriles, Carboxylic Acids | NH₂OH·HCl, TEA, EDC, HOAt | 3,5-Disubstituted-1,2,4-oxadiazoles | acs.org |

| Amidoximes, Carboxylic Acids | Vilsmeier Reagent, Trimethylamine | 3,5-Disubstituted-1,2,4-oxadiazoles | mdpi.comnih.gov |

| Amidoximes, β-Keto Esters | Microwave, Solvent-Free | 3-Substituted-5-carbonylmethyl-1,2,4-oxadiazoles | researchgate.net |

| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO (superbase medium) | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

Emerging Synthetic Innovations Applicable to Formyl Oxadiazoles

Recent advances in synthetic chemistry offer promising new avenues for the creation of formyl oxadiazoles and related heterocyclic compounds. These innovations focus on improving efficiency, selectivity, and sustainability.

Catalyst-Free Visible-Light-Promoted Cyclizations

A significant innovation in heterocyclic synthesis is the use of visible light to promote reactions without the need for a photocatalyst. acs.orgnih.govacs.org This approach has been successfully demonstrated for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hypervalent iodine(III) reagents. acs.orgnih.govresearchgate.net The reaction proceeds under mild conditions, irradiated by white light, and avoids the use of transition metal catalysts. nih.gov This strategy is attractive due to its operational simplicity and the use of commercially available, unactivated aldehydes. acs.orgnih.gov

Similarly, catalyst-free, photo-mediated oxidative cyclization has been used to convert pyridinium (B92312) acylhydrazones into 1,3,4-oxadiazoles. rsc.org This reaction is notable for not requiring any additives like bases, oxidants, or photocatalysts, which are typically essential in such transformations. rsc.org While these specific examples yield the 1,3,4-oxadiazole isomer, the underlying principle of using visible light to generate reactive intermediates, such as acyl radicals from aldehydes, represents a cutting-edge technique that could potentially be adapted for the synthesis of 1,2,4-oxadiazoles like this compound. researchgate.net

Parallel Synthesis Techniques for Library Generation

Parallel synthesis is a powerful tool in drug discovery, enabling the rapid generation of large libraries of related compounds for screening. nih.govacs.org This technique has been effectively applied to the synthesis of 1,2,4-oxadiazoles. Solid-phase organic synthesis, in particular, is well-suited for building combinatorial libraries of oxadiazole derivatives. nih.govacs.org

One-pot methods have been specifically optimized for parallel chemistry formats. acs.org For example, the synthesis of a 141-member library of 3,5-disubstituted 1,2,4-oxadiazoles was achieved by reacting nitriles with hydroxylamine to form amidoximes in situ, followed by coupling with carboxylic acids and cyclodehydration. acs.org Another method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) to facilitate both the formation of O-acyl benzamidoximes and their subsequent cyclodehydration. capes.gov.br The use of CDI simplifies the purification process, making it amenable to parallel workflows through simple extractions and filtrations. capes.gov.br These techniques allow for systematic variation of substituents on the oxadiazole core, which is crucial for structure-activity relationship (SAR) studies.

Table 2: Comparison of Parallel Synthesis Techniques for Oxadiazoles

| Method | Key Reagent | Support | Advantages | Reference |

|---|---|---|---|---|

| One-Pot from Nitriles | EDC, HOAt | Solution-Phase | High variation at C3 position, high success rate | acs.org |

| CDI-Mediated Cyclodehydration | 1,1'-Carbonyldiimidazole (CDI) | Solution-Phase | Simplified parallel purification via extraction | capes.gov.br |

| General Solid-Phase Synthesis | Various linkers/resins | Solid-Phase | Amenable to automation, high-throughput library generation | nih.govacs.org |

Regioselective Synthesis and Control

Achieving regioselectivity—the control over which of two or more possible isomers is formed—is a critical challenge in the synthesis of substituted heterocycles. For 1,2,4-oxadiazoles, this typically involves controlling the connectivity during the ring-forming step. For instance, in the reaction of amidoximes with acylating agents, the cyclization must proceed in a specific manner to yield the desired 1,2,4-isomer over other possibilities.

Reagent-based methods have been developed to achieve regioselective cyclization in the synthesis of related heterocycles like 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from a common thiosemicarbazide (B42300) intermediate. acs.orgnih.gov The choice of cyclizing agent (e.g., EDC·HCl versus p-TsCl) and solvent directs the reaction to selectively form either the oxadiazole or thiadiazole ring. acs.orgnih.gov

In the context of 1,2,4-oxadiazoles, regioselectivity can be controlled through [3+2] cycloaddition reactions. The synthesis of 1,2,4-oxadiazole-derived phosphonates has been achieved regioselectively through the reaction of nitrile oxides with cyanophosphonates. rsc.org Furthermore, Rh(II)-catalyzed transannulation reactions of 1,2,4-oxadiazole derivatives with 1-sulfonyl-1,2,3-triazoles have been shown to be completely regioselective, providing a flexible approach to other complex nitrogen-containing heterocycles. acs.org These examples underscore the importance and ongoing development of synthetic methods that provide precise control over molecular architecture.

Chemical Reactivity and Derivatization Studies of 5 Methyl 1,2,4 Oxadiazole 3 Carbaldehyde

Transformations Involving the Carbaldehyde Functionality

The aldehyde group at the C3 position is a key site for synthetic modification, readily undergoing oxidation and condensation reactions.

The aldehyde functionality of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde can be selectively oxidized to the corresponding carboxylic acid, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, without disrupting the heterocyclic ring. This transformation is a common and fundamental reaction for aldehydes. Because the 1,2,4-oxadiazole (B8745197) ring is relatively stable to oxidation, standard oxidizing agents can be employed.

The choice of reagent depends on the desired reaction conditions, such as pH and solvent. Common laboratory oxidizing agents suitable for this type of conversion are summarized in the table below.

| Reagent | Typical Conditions |

| Potassium permanganate (B83412) (KMnO₄) | Basic, then acidic workup |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acidic, acetone |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Basic, aqueous |

| Potassium dichromate (K₂Cr₂O₇) | Acidic, aqueous |

This table presents common reagents for aldehyde to carboxylic acid oxidation and is not based on specific experimental data for this compound.

The reaction proceeds via the formation of a hydrate (B1144303) at the carbonyl carbon, which is then oxidized to the carboxylic acid. The resulting product, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, is a valuable building block for the synthesis of amides, esters, and other acyl derivatives.

The electrophilic carbon of the carbaldehyde group readily reacts with various nucleophiles in condensation reactions. A classic example is the reaction with phenylhydrazine (B124118) to form the corresponding phenylhydrazone. wikipedia.orgwisdomlib.orgresearchgate.net This reaction typically occurs under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack without fully protonating the nitrogen of the phenylhydrazine.

The general mechanism involves the nucleophilic addition of the phenylhydrazine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the stable C=N double bond of the hydrazone. libretexts.org Hydrazones derived from 3-acyl-1,2,4-oxadiazoles are important intermediates, particularly in thermal rearrangement reactions such as the Boulton-Katritzky rearrangement. chim.it

Intrinsic Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is characterized by low aromaticity and a labile O-N bond. chim.itresearchgate.net These features make it susceptible to various rearrangement and ring-opening reactions, especially under thermal or photochemical conditions.

The 1,2,4-oxadiazole nucleus is known to undergo several significant rearrangement reactions, transforming it into other, often more stable, heterocyclic systems. researchgate.netosi.lv

Boulton–Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement for 1,2,4-oxadiazoles. chim.itnih.gov The reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C3 position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.itacs.org This attack, facilitated by the easily cleaved O-N bond, leads to the formation of a new heterocyclic ring. chim.it For instance, hydrazones of 3-acyl-1,2,4-oxadiazoles can rearrange to form triazoles. chim.it

Migration – Nucleophilic Attack – Cyclization (MNAC): This pathway has been identified in the photoinduced rearrangements of certain 1,2,4-oxadiazole derivatives, such as 3-amino-1,2,4-oxadiazoles. nih.gov

Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is common when 1,2,4-oxadiazoles are treated with bidentate nucleophiles like hydrazine. nih.govnih.gov The process begins with the addition of the nucleophile to the C5 position, followed by the opening of the oxadiazole ring. Subsequent closure by the second nucleophilic site of the reagent leads to a new heterocyclic ring. nih.gov This reaction can be used to convert 1,2,4-oxadiazoles into 3-amino-1,2,4-triazoles. nih.gov

The propensity of the 1,2,4-oxadiazole ring to open is a central feature of its chemistry, primarily due to the weak O-N bond. chim.it This bond cleavage is the initial step in many of the rearrangement pathways mentioned above, including the Boulton-Katritzky and ANRORC mechanisms. chim.itnih.gov Ring opening can be initiated thermally, photochemically, or by nucleophilic attack. chim.itresearchgate.net For example, treatment of certain 1,2,4-oxadiazole salts with nucleophiles can lead to an electrocyclic ring opening. researchgate.netnih.gov The resulting open-chain intermediate can then cyclize to form a new ring system or be trapped, depending on the reaction conditions.

The electronic nature of the 1,2,4-oxadiazole ring governs its interactions with electrophiles and nucleophiles.

Electrophilic Interactions: The 1,2,4-oxadiazole ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom. This deactivates the ring towards electrophilic aromatic substitution, and such reactions are uncommon. chim.itbeilstein-journals.org Protonation, a form of electrophilic interaction, is expected to occur at the pyridine-like N(4) atom. beilstein-journals.org

Nucleophilic Interactions: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The carbon atoms, C3 and C5, are the primary electrophilic sites and are vulnerable to attack by nucleophiles. chim.it Nucleophilic substitution reactions are more common than electrophilic ones, particularly if a good leaving group is present at the C3 or C5 position. chim.it The ANRORC pathway is a prime example of a reaction initiated by nucleophilic attack at the C5 position. chim.itnih.gov

Strategic Derivatization for Functional Molecule Design

The dual reactivity of this compound, stemming from both the aldehyde functionality and the potential for modification of the heterocyclic core, allows for a wide range of strategic derivatizations. These modifications are pivotal in fine-tuning the electronic, steric, and physicochemical properties of the resulting molecules, thereby influencing their biological activity or material characteristics.

Introduction of Diverse Substituents via Coupling Reactions (e.g., Suzuki coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. ias.ac.in While direct Suzuki coupling on the carbaldehyde itself is not a standard transformation, this methodology is highly effective for the derivatization of a suitable precursor, such as a halogenated 1,2,4-oxadiazole. The synthetic strategy would typically involve the Suzuki coupling of a 3-halo-5-methyl-1,2,4-oxadiazole with a variety of boronic acids or their derivatives, followed by the subsequent conversion of a precursor group at the 3-position into the desired carbaldehyde functionality. This two-step approach allows for the introduction of a wide array of aryl and heteroaryl substituents.

The general applicability of Suzuki coupling to heterocyclic systems is well-documented, with successful examples reported for various azole-containing compounds. ias.ac.in The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and minimizing side reactions. A range of aryl, heteroaryl, and even alkyl boronic acids can be employed to introduce diverse molecular fragments, leading to a library of novel 3-substituted-5-methyl-1,2,4-oxadiazole derivatives.

Table 1: Representative Reactants for Suzuki Coupling to Synthesize 3-Aryl-5-methyl-1,2,4-oxadiazole Precursors

| 3-Halo-5-methyl-1,2,4-oxadiazole | Boronic Acid/Ester | Potential Product (Precursor to Aldehyde) |

|---|---|---|

| 3-Bromo-5-methyl-1,2,4-oxadiazole | Phenylboronic acid | 5-Methyl-3-phenyl-1,2,4-oxadiazole |

| 3-Chloro-5-methyl-1,2,4-oxadiazole | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-methyl-1,2,4-oxadiazole |

| 3-Iodo-5-methyl-1,2,4-oxadiazole | Thiophene-2-boronic acid | 5-Methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole |

Formation of Hybrid Heterocyclic and Multicyclic Systems

The aldehyde group of this compound is a key functional group for the construction of more complex molecular frameworks, including hybrid heterocyclic and multicyclic systems. The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack, providing a gateway to a variety of cyclization and condensation reactions.

One important avenue for derivatization is the reaction with various binucleophiles to form new heterocyclic rings fused or linked to the 1,2,4-oxadiazole core. For instance, condensation with hydrazines or substituted hydrazines can lead to the formation of hydrazones, which can subsequently undergo cyclization to afford triazole or other nitrogen-containing heterocyclic systems. Similarly, reactions with active methylene (B1212753) compounds in the presence of a base can initiate a cascade of reactions leading to the formation of new carbocyclic or heterocyclic rings.

Furthermore, the 1,2,4-oxadiazole ring itself can participate in rearrangement and cycloaddition reactions under specific conditions. chim.it The inherent reactivity of the O-N bond and the different electronic nature of the ring atoms can be exploited to construct novel fused bicyclic or polycyclic systems. For example, reactions of 1,2,4-oxadiazolium salts with nucleophiles can trigger an electrocyclic ring-opening, leading to the formation of dienamino derivatives which can be valuable intermediates for further transformations. nih.gov

Table 2: Examples of Reactions for the Formation of Hybrid and Multicyclic Systems

| Reactant with this compound | Reaction Type | Potential Product System |

|---|---|---|

| Hydrazine hydrate | Condensation/Cyclization | 1,2,4-Oxadiazolyl-substituted pyrazoline/pyrazole |

| Ethyl cyanoacetate | Knoevenagel condensation/Cyclization | Substituted pyridine (B92270) fused to 1,2,4-oxadiazole |

| 1,3-Diketones | Condensation/Cyclization | 1,2,4-Oxadiazolyl-substituted benzene (B151609) derivatives |

The strategic combination of coupling reactions to introduce diverse substituents at the 3-position, followed by the creative use of the carbaldehyde functionality to build new ring systems, provides a powerful and versatile platform for the design and synthesis of novel and complex molecules based on the 5-methyl-1,2,4-oxadiazole (B8629897) scaffold.

Advanced Applications of 5 Methyl 1,2,4 Oxadiazole 3 Carbaldehyde in Synthetic Design

Role as a Key Intermediate in Complex Organic Synthesis

The chemical scaffold of 5-methyl-1,2,4-oxadiazole-3-carbaldehyde represents a valuable building block in organic synthesis. The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts significant chemical stability and unique electronic properties. nih.govresearchgate.net This ring system is often employed in medicinal and materials chemistry as a bioisostere for ester and amide functionalities, providing metabolic stability to parent molecules. nih.gov The presence of a reactive carbaldehyde (aldehyde) group at the 3-position and a methyl group at the 5-position offers distinct points for chemical elaboration, making it a versatile intermediate for constructing more complex molecules.

The aldehyde functional group of this compound is a key reactive site for forging new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of more elaborate molecular frameworks. Aldehydes are classic electrophiles that can participate in a wide array of chemical transformations, including condensations, additions, and cycloadditions.

Recent synthetic strategies for forming the 1,2,4-oxadiazole ring itself include one-pot procedures from amidoximes and carboxylic acids or their esters, reactions of nitroalkenes with arenes and nitriles, or microwave-assisted cyclizations. nih.gov Once formed, an aldehyde-functionalized oxadiazole like the title compound can be used to build larger, polycyclic, or multi-heterocyclic systems. For instance, the aldehyde can react with various nucleophiles, such as amines, hydrazines, or active methylene (B1212753) compounds, to form imines, hydrazones, or α,β-unsaturated systems, respectively. These products can then undergo subsequent intramolecular reactions to yield new fused or linked heterocyclic architectures.

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities and its ability to act as a stable, hydrogen-bond accepting linker. nih.govmdpi.com Its derivatives have been investigated for numerous therapeutic applications. nih.gov The aldehyde functionality on this compound allows for its incorporation into potential drug candidates through synthetic modifications.

Systematic structure-activity relationship (SAR) studies on 1,2,4-oxadiazole derivatives have led to the discovery of potent inhibitors for various biological targets. For example, derivatives bearing an aryl carboxylic acid moiety have shown potent inhibitory activities against the papain-like protease (PLpro) of the SARS-CoV-2 virus. ipbcams.ac.cn The synthesis of such complex molecules often relies on versatile intermediates where a reactive handle, such as an aldehyde, can be used to connect different pharmacophoric fragments.

While the 1,2,4-oxadiazole ring is a key component in many modern pharmaceuticals, a detailed examination of the synthetic routes for specific drugs is necessary to confirm the role of particular intermediates.

Raltegravir: The synthesis of Raltegravir, an antiretroviral drug used to treat HIV infection, incorporates an oxadiazole ring. epo.org However, the specific heterocycle used is the isomeric 5-methyl-1,3,4 -oxadiazole core. chemicalbook.com Synthetic patents and publications show that the key intermediate is typically 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride or the corresponding potassium carboxylate salt, which is then coupled with the pyrimidinone core of the molecule. epo.orgasianpubs.org Therefore, this compound is not a documented intermediate in the established synthesis of Raltegravir.

Letermovir: A review of the asymmetric synthesis pathways for Letermovir, an antiviral drug for cytomegalovirus (CMV) infections, does not indicate the use of this compound or related oxadiazole structures as key intermediates. google.comresearchgate.net The core of Letermovir is a chiral dihydroquinazoline (B8668462) structure, assembled through methods such as aza-Michael reactions. researchgate.net

The 1,2,4-oxadiazole scaffold is a highly effective pharmacophore in the development of modern agrochemicals, with derivatives exhibiting a broad range of pesticidal activities. researchgate.net

Herbicidal Activity: Derivatives of 1,2,4-oxadiazole have been investigated as potential herbicides. For example, certain tetrahydrophthalimide derivatives incorporating a 1,2,4-oxadiazole moiety have been synthesized and shown to act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a known herbicidal mode of action. acs.org Other studies have also reported the herbicidal properties of compounds containing the 1,2,4-oxadiazole ring. researchgate.net

Insecticidal and Nematicidal Activity: The 1,2,4-oxadiazole ring is present in several potent insecticidal and nematicidal agents. Tioxazafen, a commercial nematicide, is a notable example featuring this heterocycle. mdpi.com Research has led to the development of numerous analogs with high efficacy. For instance, certain 1,2,4-oxadiazole derivatives have demonstrated significant insecticidal activity against various aphid species and the cotton leafworm. scielo.bracs.org Studies have also shown that introducing haloalkyl groups to the oxadiazole ring can yield compounds with excellent activity against plant-parasitic nematodes, in some cases affecting the acetylcholine (B1216132) receptor of the target pest. mdpi.com

Fungicidal Activity: A significant body of research highlights the potent fungicidal properties of 1,2,4-oxadiazole derivatives. These compounds have been designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, a crucial enzyme in fungal respiration. mdpi.comresearchgate.net Various synthesized derivatives have shown excellent activity against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea. mdpi.comnih.gov In some cases, the efficacy of these novel compounds has been shown to be comparable or superior to commercial fungicides. mdpi.comnih.gov

| Agrochemical Class | Target Organism/Pathogen | Example Compound Class/Observation | Reference |

|---|---|---|---|

| Herbicidal | Broadleaf Weeds | Tetrahydrophthalimide derivatives with a 1,2,4-oxadiazole moiety act as PPO inhibitors. | acs.org |

| Insecticidal | Lepidopteran Pests (e.g., Armyworm) | Meta-diamide compounds containing a 1,2,4-oxadiazole group showed 100% activity at 10 mg L-1. | scielo.br |

| Nematicidal | Bursaphelenchus xylophilus (Pine Wood Nematode) | A 1,2,4-oxadiazole derivative with a chloromethyl group showed significantly higher activity than commercial nematicides. | mdpi.com |

| Fungicidal | Sclerotinia sclerotiorum | A derivative containing an amide fragment demonstrated an excellent EC50 value of 2.9 μg/mL. | nih.gov |

| Fungicidal | Exserohilum turcicum (Northern Corn Leaf Blight) | A 1,2,4-oxadiazole derivative was found to be more effective than the commercial fungicide carbendazim. | mdpi.com |

Precursor in Medicinal Chemistry for Drug Molecule Synthesis

Application in Materials Science Research

The 1,2,4-oxadiazole ring is a valuable backbone for the design of energetic materials due to its high nitrogen content, thermal stability, and positive heat of formation. frontiersin.orgnih.gov By incorporating energetic functionalities such as nitro (-NO₂), nitramino (-NHNO₂), or nitrate (B79036) ester (-ONO₂) groups onto this stable heterocyclic core, chemists can develop new high-energy-density materials (HEDMs). frontiersin.org These materials often exhibit a desirable balance of powerful detonation performance and low sensitivity to physical stimuli like impact and friction. rsc.org

| Compound Type | Key Features | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|---|

| Hydrazinium Salt of a 1,2,4-oxadiazole derivative | Energetic cation enhances performance. | 1.821 | 8,822 | 35.1 | frontiersin.org |

| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Combines oxadiazole and furazan (B8792606) rings; improved insensitivity. | 1.65 | 7,810 | - | frontiersin.org |

| bis(1,2,4-oxadiazole)bis(methylene) dinitrate | Contains nitrate ester groups for high energy. | 1.832 | 8,180 | - | nih.gov |

| Potassium salt of a coupled oxadiazole-tetrazole | High sensitivity, potential as a primary explosive. | 2.067 | 8,179 | 31.0 | rsc.orgrsc.org |

Exploration in Specialty Chemical Production

The inherent reactivity of the aldehyde functional group in this compound makes it a key component in the synthesis of more complex molecules. Researchers have begun to investigate its potential in creating novel compounds with specific, high-value applications.

One of the promising areas of application for derivatives of this compound is in the field of liquid crystals . The rigid, planar structure of the oxadiazole ring is a desirable feature in the design of liquid crystalline materials. researchgate.netrsc.orgrsc.orguobaghdad.edu.iq By reacting this compound with various amines or other nucleophiles, chemists can synthesize Schiff bases and other elongated molecules. These resulting compounds can exhibit mesomorphic properties, which are essential for applications in displays and optical systems. The thermal stability and specific electronic properties conferred by the oxadiazole moiety are advantageous in these materials.

Furthermore, the 1,2,4-oxadiazole core is being explored for its utility in electronic materials , particularly in the development of Organic Light Emitting Diodes (OLEDs). researchgate.netrsc.orgworktribe.com While direct application of this compound in this area is not extensively documented, its derivatives are being investigated as potential electron-transporting or emissive materials. The aldehyde group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of compounds with tailored electronic properties. The electron-deficient nature of the oxadiazole ring can facilitate electron transport, a crucial characteristic for efficient OLED performance.

The table below summarizes the key reactive site of this compound and the potential specialty chemical classes that can be synthesized.

| Reactive Site | Type of Reaction | Potential Specialty Chemical Class |

| Aldehyde Group | Condensation, Nucleophilic Addition | Liquid Crystals, Electronic Material Precursors |

| Oxadiazole Ring | Cycloaddition, Substitution (less common) | Complex Heterocyclic Systems |

Detailed research into the specific reaction pathways and the properties of the resulting specialty chemicals is an active area of investigation. The findings from these studies will be crucial in fully realizing the potential of this compound as a versatile precursor in advanced chemical manufacturing.

Computational and Theoretical Investigations of 5 Methyl 1,2,4 Oxadiazole 3 Carbaldehyde

Electronic Structure and Molecular Orbital Theory

Computational chemistry provides a powerful lens for examining the electronic behavior of molecules like 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating the arrangement of electrons and their energy levels, which are fundamental to a molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized ground state geometries of molecules. mdpi.com For oxadiazole derivatives, DFT calculations, often employing hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP), provide a detailed picture of bond lengths, bond angles, and dihedral angles. mdpi.com These calculations are crucial for understanding the stability and conformational preferences of the molecule. mdpi.com The optimized structures obtained from DFT serve as the foundation for further computational analyses, including the prediction of spectroscopic and electronic properties. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. malayajournal.org For oxadiazole-based dyes, the HOMO and LUMO energy levels have been computed to understand their potential as photosensitizers in dye-sensitized solar cells. researchgate.netresearchgate.net

Below is a table showcasing representative FMO data for related heterocyclic compounds, illustrating the typical energy ranges.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Oxadiazole Derivative 1 | -6.365 | -2.721 | 3.644 |

| Oxadiazole Derivative 2 | -6.543 | -2.897 | 3.646 |

| 1,2,4-Triazole Derivative | -6.892 | -1.543 | 5.349 |

This data is illustrative and based on computational studies of various oxadiazole and triazole derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. dntb.gov.ua This method is particularly useful for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For instance, in the study of oxadiazole-based dyes, TD-DFT has been used to analyze their UV-visible absorption spectra and understand the intramolecular charge transfer characteristics. researchgate.net These calculations help in predicting the maximum absorption wavelengths (λmax) and oscillator strengths of electronic transitions, providing valuable information about the molecule's photophysical properties. dntb.gov.ua

Spectroscopic Property Predictions and Correlations

Computational methods are also highly effective in predicting the spectroscopic signatures of molecules, which can then be correlated with experimental data for structural confirmation.

Theoretical Infrared (IR) Vibrational Frequency Analysis

Theoretical IR spectroscopy, performed through computational calculations, can predict the vibrational frequencies of a molecule. These calculations help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov For heterocyclic compounds, DFT calculations have been used to compute the harmonic vibrational modes. nih.gov For instance, characteristic absorption bands for C=N and C=O stretching in related structures can be predicted and compared with experimental IR spectra. nih.gov

The table below provides examples of calculated and experimental IR frequencies for a related heterocyclic compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3420 |

| C-H Aromatic Stretch | 3100 | 3080 |

| C=O Stretch | 1720 | 1705 |

| C=N Stretch | 1630 | 1615 |

Note: This data is representative of computational studies on related heterocyclic structures.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. ufv.br The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for computing ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts can be correlated with experimental data to confirm the molecular structure. ufv.br For various oxadiazole and triazole derivatives, computational NMR studies have been performed to support their structural characterization. nih.govmdpi.comresearchgate.net

Here is a representative table comparing experimental and calculated ¹³C NMR chemical shifts for a similar heterocyclic system.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C=O | 157.78 | 164.00 |

| C (imine) | 147.68 | 152.40 |

| C (triazole ring) | 138.53 | 149.20 |

| C (triazole ring) | 136.92 | 145.10 |

| C (aromatic) | 115.98 - 157.78 | 122.10 - 168.30 |

| CH₃ | 9.89 | 12.40 |

This data is illustrative and based on a computational study of a 1,2,3-triazole derivative. nih.gov

Structural Analysis and Conformational Landscapes

Quantum Chemical Determination of Bond Lengths and Bond Angles

Specific, peer-reviewed data detailing the quantum chemically determined bond lengths and bond angles for this compound are not present in the available literature. Such data would typically be generated through computational methods like DFT (e.g., at the B3LYP/6-311G(d,p) level of theory) to provide insights into the molecule's geometry. nih.gov For related compounds, like derivatives of 3-phenyl-5-methyl-1,2,4-oxadiazole, quantum chemical modeling has been performed, but the results are specific to the molecules studied and cannot be directly extrapolated. chemintech.ru

Torsion Angle Characterization and Molecular Planarity

There is no specific published data on the torsion angles of this compound. However, a study on a closely related derivative, 5-(3-methyl-1,2,4-oxadiazole)carbaldehyde phenylhydrazone, indicates that the molecule is essentially planar. iucr.org This suggests that the core this compound structure is also likely to be planar, with minimal torsion between the oxadiazole ring and the aldehyde group. Definitive characterization would require dedicated computational analysis.

Crystal Structure Prediction and Validation

An experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. While the crystal structure of a phenylhydrazone derivative has been determined, it does not provide the crystal packing information for the parent aldehyde. iucr.org Predicting the crystal structure would require specialized computational software and subsequent validation against experimental data, which is currently unavailable.

Chemical Reactivity and Stability Assessments

Electrophilicity and Nucleophilicity Indices (e.g., Chemical Hardness, Softness, Electronegativity)

Quantitative values for chemical hardness, softness, electronegativity, and other reactivity indices for this compound are not available in the literature. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculated via quantum chemical methods. nih.gov For the broader class of 1,2,4-oxadiazoles, the N(3) atom is known to have nucleophilic character, while the carbon atoms exhibit electrophilic properties, which influences their reactivity. chim.it

Molecular Electrostatic Potential (MEP) Mapping

A specific Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netorientjchem.org Generally, for similar aldehydes and oxadiazole compounds, the oxygen atom of the carbonyl group and the nitrogen atoms of the heterocyclic ring would be expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms and the carbonyl carbon would be regions of positive potential (electrophilic sites). nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions5.4.4. Hirshfeld Surface Analysis for Intermolecular Interactions

Future Research Directions and Perspectives

Development of Eco-Friendly and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern organic synthesis. dntb.gov.ua Future research will likely focus on developing more environmentally benign and sustainable methods for the synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde.

Key Research Areas:

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of various oxadiazole derivatives. nih.gov Future studies could adapt these energy-efficient methods for the synthesis of this compound, potentially leading to cleaner and more efficient production. nih.gov

Green Catalysts: The use of metal-free, heterogeneous carbocatalysts like graphene oxide has demonstrated efficacy in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Research into similar sustainable catalysts could offer a more environmentally friendly alternative to traditional methods.

Solvent-Free Reactions: Exploring solvent-free reaction conditions or the use of greener solvents will be a significant step towards a more sustainable synthetic protocol. chim.it

Table 1: Comparison of Conventional and Green Synthetic Approaches for 1,2,4-Oxadiazoles

| Feature | Conventional Synthesis | Green Synthetic Approaches |

| Energy Source | Thermal heating | Microwaves, Ultrasound |

| Catalysts | Often involves heavy metals | Metal-free, recyclable catalysts (e.g., graphene oxide) |

| Solvents | Often uses volatile organic compounds | Solvent-free or green solvents (e.g., water, ionic liquids) |

| Reaction Time | Often hours to days | Can be reduced to minutes |

| Waste Generation | Can be significant | Minimized |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The 1,2,4-oxadiazole (B8745197) ring is known for its unique reactivity, including a tendency to undergo rearrangements into more stable heterocyclic systems. sci-hub.stresearchgate.net The aldehyde functionality at the 3-position of this compound provides an additional site for a wide array of chemical transformations.

Potential Research Trajectories:

Thermal and Photochemical Rearrangements: The low aromaticity and labile O-N bond of the 1,2,4-oxadiazole ring make it susceptible to thermal and photochemical rearrangements, such as the Boulton-Katritzky rearrangement. chim.itsci-hub.st Investigating these rearrangements for this compound could lead to the discovery of novel heterocyclic structures.

Nucleophilic Aromatic Substitutions and ANRORC Rearrangements: The electrophilic nature of the carbon atoms in the oxadiazole ring allows for nucleophilic aromatic substitutions. chim.it The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another potential reaction pathway that could be explored. chim.it

Reactions of the Aldehyde Group: The carbaldehyde group is a versatile functional handle for various reactions, including condensations, oxidations, and reductions, opening avenues for the synthesis of a diverse library of derivatives.

Advanced Structural Modifications for Enhanced Synthetic Versatility

The ability to selectively modify the structure of this compound is crucial for tuning its properties and expanding its applications. Future research will likely focus on developing methodologies for precise structural alterations.

Areas for Exploration:

Functionalization of the Methyl Group: The methyl group at the 5-position can be a target for functionalization through various C-H activation strategies, allowing for the introduction of new substituents.

Modification of the Oxadiazole Ring: While challenging, the development of methods for the direct functionalization of the oxadiazole ring itself would significantly enhance the synthetic versatility of this scaffold.

Derivatization of the Aldehyde: The aldehyde group can be converted into a wide range of other functional groups, such as carboxylic acids, alcohols, amines, and nitriles, each offering different chemical properties and potential applications. nih.gov

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental work can accelerate the discovery and development of new compounds and reactions. semanticscholar.org For this compound, this synergy can provide deeper insights into its properties and reactivity.

Future Synergistic Approaches:

Computational Prediction of Reactivity: Density Functional Theory (DFT) calculations can be employed to study the electronic structure and predict the reactivity of the molecule, guiding experimental efforts towards the most promising transformations. researchgate.net

Structure-Activity Relationship (SAR) Studies: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be used to design and screen new derivatives with enhanced activity. mdpi.comnih.gov

Mechanistic Investigations: Computational modeling can help elucidate the mechanisms of novel reactions and rearrangements, providing a theoretical framework for understanding and optimizing experimental outcomes.

Q & A

Q. What are the recommended synthetic routes for 5-methyl-1,2,4-oxadiazole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

- Cyclization of carbohydrazides : React 5-methylisoxazole-3-carbohydrazide with aryl isothiocyanates in the presence of aqueous potassium carbonate to form triazole-thiol intermediates. Cyclization under reflux with ethanol as a solvent yields the oxadiazole core .

- Optimization Tips :

- Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions.

- Monitor reaction progress via TLC or GC to determine endpoint .

- Adjust stoichiometric ratios (e.g., 1:1 molar ratio of carbohydrazide to acyl chloride) to improve yield .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Stability Studies :

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic addition reactions involving the aldehyde group be addressed?

Methodological Answer:

- Steric and Electronic Control :

- Use bulky Lewis acids (e.g., AlCl₃) to direct nucleophiles to the aldehyde group rather than the oxadiazole ring .

- Computational modeling (DFT) predicts electron density distribution, guiding solvent selection (e.g., polar aprotic solvents enhance aldehyde reactivity) .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can SAR studies be designed?

Methodological Answer:

- Mechanistic Probes :

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases or proteases) to identify key interactions between the oxadiazole core and active sites .

- SAR Strategies :

- Modify the methyl group at position 5 to assess steric effects on binding affinity.

- Introduce electron-withdrawing substituents on the oxadiazole ring to enhance electrophilicity .

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?

Methodological Answer:

- Case Study Approach :

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays without altering its core structure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.